(2R)-1-(ethanesulfonyl)-2-methylpiperazine

Chiral synthesis Stereochemistry Medicinal chemistry

Chiral sulfonylpiperazine research reagents with inconsistent stereochemical purity compromise enantioselective synthesis outcomes. (2R)-1-(Ethanesulfonyl)-2-methylpiperazine (CAS 1568167-85-0) eliminates this variability as a defined (R)-stereocenter building block for medicinal chemistry. - Enables construction of single-enantiomer APIs with regulatory-grade stereochemical fidelity. - Supports systematic SAR exploration of the sulfonylpiperazine pharmacophore. - Delivers reliable in vitro data by excluding off-target effects from the (2S) enantiomer (CAS 1225062-96-3).

Molecular Formula C7H16N2O2S
Molecular Weight 192.28 g/mol
CAS No. 1568167-85-0
Cat. No. B1406180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(ethanesulfonyl)-2-methylpiperazine
CAS1568167-85-0
Molecular FormulaC7H16N2O2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCNCC1C
InChIInChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyBOSBMDOCEQZSDP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-(Ethanesulfonyl)-2-Methylpiperazine: Properties & Applications


(2R)-1-(ethanesulfonyl)-2-methylpiperazine (CAS 1568167-85-0) is a chiral sulfonylpiperazine building block, identified by the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol [1]. Its structure features a piperazine ring with a defined (R)-stereocenter at the 2-position, a critical feature for its utility in synthesizing stereochemically pure compounds for medicinal chemistry and biological research .

Stereochemistry(2R)-configured sulfonylpiperazine
WorkflowChiral building block for enantiomerically controlled synthesis
ScaffoldSulfonylpiperazine core for medicinal chemistry SAR

(2R)-1-(Ethanesulfonyl)-2-Methylpiperazine: Substitution Risks


Generic substitution is not scientifically sound for (2R)-1-(ethanesulfonyl)-2-methylpiperazine due to its specific (2R) stereochemistry. The (2S) enantiomer, CAS 1225062-96-3, and other piperazine variants have different three-dimensional configurations that directly influence how they interact with chiral biological targets or dictate the stereochemical outcome of a synthesis . Using a racemic mixture or the wrong enantiomer introduces uncontrolled variables, potentially leading to inconsistent or biologically inactive products, thereby invalidating experimental results . This necessitates the procurement of the exact (2R) isomer for applications where stereochemistry is a critical parameter.

(2S) enantiomer (CAS 1225062-96-3) may produce opposite stereochemical outcomes, invalidating chiral synthesis.
Racemic mixture introduces uncontrolled stereochemical variables, compromising result reproducibility.
Non-sulfonylated piperazines lack critical hydrogen-bonding and steric properties for target engagement.

Evidence for (2R)-1-(Ethanesulfonyl)-2-Methylpiperazine


Stereochemical Purity vs (2S) Enantiomer

The (2R) isomer is defined by its unique stereochemistry, a property absent in its (2S) counterpart or racemic mixtures. This is reflected in the distinct chemical identifiers, such as the InChIKey BOSBMDOCEQZSDP-SSDOTTSWSA-N for the (2R) form [1]. While both have the same molecular weight (192.28 g/mol) and formula (C7H16N2O2S), their 3D structures are mirror images, leading to different interactions in chiral environments .

Stereochemistry
Direct comparison
Enantiomeric pair with opposite optical rotation
Chiral identity cannot be substituted
Distinct CAS and InChIKey confirm (2R) configuration
Chiral synthesis Stereochemistry Medicinal chemistry

Vendor Purity Specifications

Vendors supply (2R)-1-(ethanesulfonyl)-2-methylpiperazine with a minimum specified purity. For example, one vendor reports a purity of ≥98% for their catalog number CS-0779193 , which exceeds another common vendor specification of 95% .

Purity specification
Vendor reported
≥98% (Chemscene) vs 95% (AKSci)
Higher specification may reduce side reactions
Batch-specific purity may vary; verify COA
Analytical chemistry Quality control Building block

Storage Conditions for Stability

To maintain the integrity of the (2R)-1-(ethanesulfonyl)-2-methylpiperazine building block, specific storage conditions are recommended. One vendor specifies storage at 2-8°C, sealed in a dry environment, which is a more stringent and controlled condition than the typical 'ambient' or 'room temperature' storage recommended for many simpler, non-chiral building blocks .

Storage
Vendor recommended
2–8 °C, dry sealed
Refrigerated storage supports long-term integrity
Compared to ambient conditions for simple reagents
Stability studies Compound management Logistics

Sulfonylpiperazine Scaffold in Drug Discovery

The ethanesulfonyl-piperazine motif belongs to a class of compounds with a validated track record in drug discovery. Literature reviews show that sulfonylpiperazine derivatives are valuable scaffolds for developing bioactive molecules, with applications ranging from kinase inhibition to targeting various therapeutic areas [1]. This is distinct from non-sulfonylated piperazines which may have different pharmacokinetic and pharmacodynamic profiles .

Scaffold relevance
Class-level inference
Sulfonylpiperazine core in kinase inhibitor and bioactive molecule discovery
Validated motif supports hit-finding probability
Inferred from literature; SAR context-dependent
Medicinal chemistry Kinase inhibitor Structure-activity relationship (SAR)

(2R)-1-(Ethanesulfonyl)-2-Methylpiperazine Applications


Enantiomerically Pure Pharmaceutical Synthesis

As a chiral building block, (2R)-1-(ethanesulfonyl)-2-methylpiperazine is ideally suited for constructing drug candidates with specific stereochemical requirements. Its defined (2R) stereocenter [1] is essential for producing single-enantiomer active pharmaceutical ingredients (APIs), which is critical for meeting regulatory standards and achieving desired therapeutic outcomes.

Medicinal Chemistry SAR Studies

This compound is a key reagent for exploring the SAR of sulfonylpiperazine-based molecules. The sulfonylpiperazine core is a validated motif in drug discovery [2], and this specific chiral variant enables scientists to systematically investigate how the (2R)-methyl group influences target binding, potency, and selectivity compared to its (2S) counterpart or des-methyl analogs.

In Vitro Biological Assays

For in vitro studies where molecular interactions are sensitive to chirality (e.g., enzyme inhibition or receptor binding assays), using the high-purity (2R) isomer is necessary. This ensures that the observed biological activity is attributable solely to the intended molecule and not to an off-target effect of the opposite enantiomer, thereby yielding more reliable and interpretable data.

Chemical Probe & Tool Compound Development

The defined structure and high purity of (2R)-1-(ethanesulfonyl)-2-methylpiperazine make it a suitable starting material for developing chemical probes. These probes can be used to elucidate biological pathways, validate drug targets, or study disease mechanisms where stereochemical precision is paramount for target engagement and pathway modulation.

Application
Selection Property
Validation Focus
Stereochemically controlled synthesis research
(2R)-stereocenter integrity
Enantiomeric purity verification
Sulfonylpiperazine SAR studies
Chiral sulfonylpiperazine scaffold
Binding and selectivity profiling
Chirality-sensitive in vitro assays
Enantiomer-specific probe
Enantiomer-dependent activity confirmation
Chemical probe development
Stereochemically defined building block
Target engagement and pathway modulation
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